molecular formula C9H6F3NO B8635049 1H-Indol-5-ol, 6-(trifluoromethyl)-

1H-Indol-5-ol, 6-(trifluoromethyl)-

Cat. No. B8635049
M. Wt: 201.14 g/mol
InChI Key: BJINGLBYNHTWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08492560B2

Procedure details

5-Benzyloxy-2-nitro-4-(trifluoromethyl)phenylacetonitrile (2.22 g, 6.6 mmol) was dissolved in ethanol (45 ml), water (5 ml) and acetic acid (0.32 ml) then hydrogenated with 10% palladium on carbon at 1 atmosphere pressure for 2 hours. The catalyst was filtered off and filtrate evaporated to give 5-hydroxy-6-trifluoromethylindole (1.12 g, 84%).
Name
5-Benzyloxy-2-nitro-4-(trifluoromethyl)phenylacetonitrile
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]([C:21]([F:24])([F:23])[F:22])=[CH:11][C:12]([N+:18]([O-])=O)=[C:13]([CH2:15][C:16]#N)[CH:14]=1)C1C=CC=CC=1.O.C(O)(=O)C>C(O)C.[Pd]>[OH:8][C:9]1[CH:14]=[C:13]2[C:12](=[CH:11][C:10]=1[C:21]([F:24])([F:23])[F:22])[NH:18][CH:16]=[CH:15]2

Inputs

Step One
Name
5-Benzyloxy-2-nitro-4-(trifluoromethyl)phenylacetonitrile
Quantity
2.22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=CC(=C(C1)CC#N)[N+](=O)[O-])C(F)(F)F
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
0.32 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
filtrate evaporated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CNC2=CC1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.